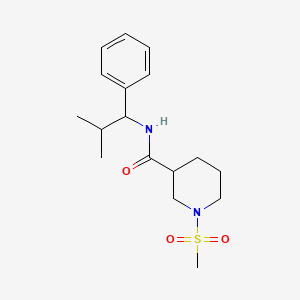
N-methyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves strategic methodologies, including regioselective O-sulfonylation of N,N-bis(2-hydroxyalkyl)tosylamides, leading to enantiopure morpholines through sequential ring-opening and cyclization processes. This method emphasizes the importance of controlling the regioselective formation of monosulfonate by leveraging the stereo, electronic, and coordination properties of oxirane-derived side chains (Foschi, et al., 2017). Additionally, the use of α-metalated isocyanides for the synthesis of N-(1-Arylsulfonyl-1-alkenyl)-formamides illustrates alternative pathways for constructing complex morpholine frameworks (Schöllkopf, et al., 1973).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, reveals a morpholinone ring in a twist-boat conformation fused to a benzene ring. This structure is stabilized by intra- and intermolecular hydrogen bonds, showcasing the intricate molecular interactions within these compounds (Pang, et al., 2006).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, highlighting their reactivity and versatility. For instance, sulfinamides have been used as effective amine protecting groups in the conversion of amino alcohols into morpholines, demonstrating a high-yielding and efficient methodology for synthesizing protected morpholines and their subsequent liberation into morpholine hydrochloride salts (Fritz, et al., 2011).
Physical Properties Analysis
The physical properties of morpholine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis of aromatic sulfonamides, including morpholine variants, provides insight into their solid-state conformation, highlighting the influence of intramolecular and intermolecular hydrogen bonding on their physical characteristics (Remko, et al., 2010).
Chemical Properties Analysis
The chemical properties of N-methyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide derivatives are key to their functional applications. Research on biodegradable polyesteramides with pendant functional groups, for example, explores the synthesis of morpholine-2,5-dione derivatives, showcasing the adaptability of morpholine-based compounds in creating materials with specific chemical functionalities (Veld, et al., 1992).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-methyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes like respiration and pH balance. Aromatic sulfonamide inhibitors, including compounds with morpholine moieties, have shown nanomolar inhibitory concentrations against carbonic anhydrases I, II, IV, and XII, indicating their potential for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Morpholines
Morpholines are significant in pharmaceutical chemistry for their presence in various drugs. Research has demonstrated methods for converting amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups. This methodology facilitates the synthesis of protected morpholines, which are pivotal in the formal synthesis of antidepressants like reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Biodegradable Polyesteramides
The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives has been reported. These compounds, obtained through ring-opening copolymerization, have applications in developing materials with specific biodegradability properties, beneficial for medical implants and environmentally friendly packaging solutions (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Properties
Studies on sulfonamides with morpholine groups, such as 4-(phenylsulfonyl) morpholine, have investigated their antimicrobial and modulating activity against multidrug-resistant strains of bacteria and fungi. These findings highlight the potential of morpholine derivatives in addressing antibiotic resistance, a growing concern in public health (Oliveira et al., 2015).
Propriétés
IUPAC Name |
N-methyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-11-10(13)9-6-8(7-17-9)18(14,15)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPHTOPDHLCTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)
![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)
![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)
![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)
![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)
![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)